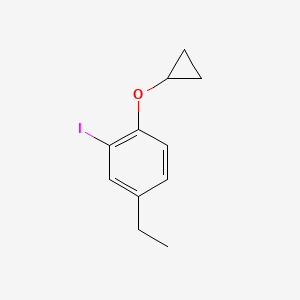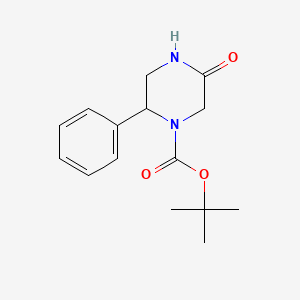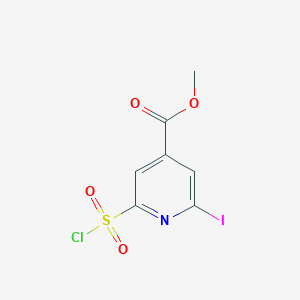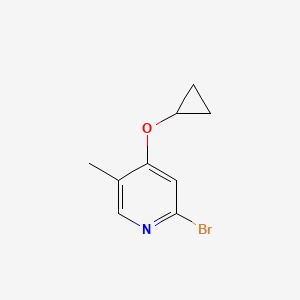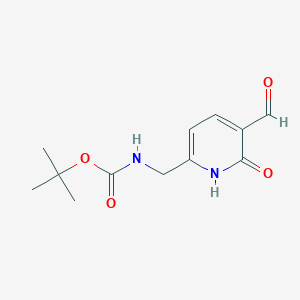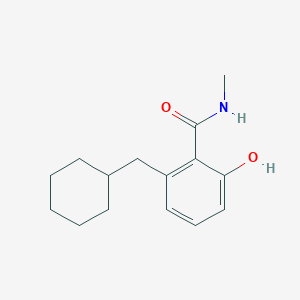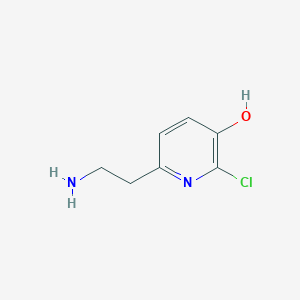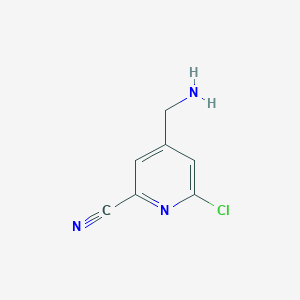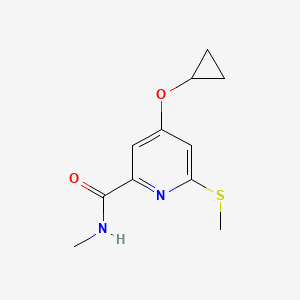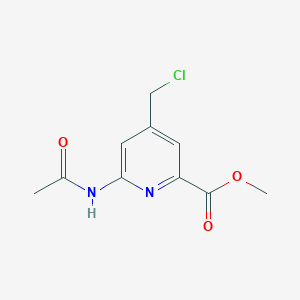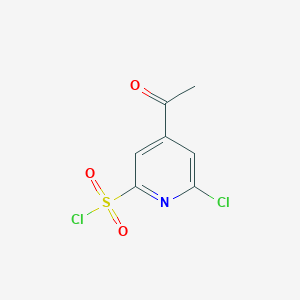
4-Acetyl-6-chloropyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-6-chloropyridine-2-sulfonyl chloride: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 4-position, a chlorine atom at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-6-chloropyridine-2-sulfonyl chloride typically involves the chlorination of a pyridine derivative followed by sulfonylation. One common method includes the reaction of 4-acetyl-6-chloropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance safety. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetyl-6-chloropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The acetyl and chlorine substituents on the pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: 4-Acetyl-6-chloropyridine-2-sulfonyl chloride is used as a building block in the synthesis of more complex organic molecules. Its reactivity towards nucleophiles makes it a valuable intermediate in the preparation of sulfonamide-based compounds .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties, making this compound relevant in the development of new pharmaceuticals .
Industry: In the agrochemical industry, this compound is employed in the synthesis of herbicides and pesticides. Its ability to form stable sulfonamide bonds is exploited in the design of active ingredients for crop protection .
Mecanismo De Acción
The mechanism of action of 4-acetyl-6-chloropyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide bonds. This reactivity is crucial in its applications in organic synthesis and pharmaceutical development .
Comparación Con Compuestos Similares
4-Acetyl-2-chloropyridine: Similar in structure but lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
4-Chloropyridine-3-sulfonyl chloride: Another sulfonyl chloride derivative but with different substitution patterns on the pyridine ring.
Uniqueness: 4-Acetyl-6-chloropyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and make it a versatile intermediate in organic synthesis. The presence of both an acetyl group and a sulfonyl chloride group allows for diverse chemical transformations, distinguishing it from other pyridine derivatives .
Propiedades
Fórmula molecular |
C7H5Cl2NO3S |
|---|---|
Peso molecular |
254.09 g/mol |
Nombre IUPAC |
4-acetyl-6-chloropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO3S/c1-4(11)5-2-6(8)10-7(3-5)14(9,12)13/h2-3H,1H3 |
Clave InChI |
WWPYCCQYAZDQRM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



